
Clopidogrel Camphorsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel camphorsulfonate (CSA) is a salt form of clopidogrel, a thienopyridine-class antiplatelet agent used to prevent thrombotic events in cardiovascular diseases. The camphorsulfonate counterion improves the physicochemical properties of clopidogrel, such as stability and crystallinity, which are critical for pharmaceutical formulation and manufacturing. CSA is chemically defined as (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester (1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate, with the molecular formula C₁₆H₁₆ClNO₂S·C₁₀H₁₆O₄S and CAS number 120202-68-8 . Its synthesis often involves resolving clopidogrel enantiomers using L-camphorsulfonic acid, as described in patents and preformulation studies .
Scientific Research Applications
Pharmacological Properties
Clopidogrel is an inhibitor of platelet aggregation, primarily acting by blocking the binding of adenosine diphosphate (ADP) to its receptor on platelets. This mechanism reduces the likelihood of thrombus formation, which is crucial in preventing cardiovascular events such as myocardial infarction and stroke . The camphorsulfonate salt form enhances the stability and solubility of clopidogrel, making it suitable for pharmaceutical formulations .
Key Characteristics
- Stability : Clopidogrel camphorsulfonate exhibits improved stability against moisture and heat compared to other salt forms .
- Solubility : It has satisfactory water solubility, approximately 4.0 mg/ml, which facilitates its dissolution in pharmaceutical compositions .
- Optical Purity : The salt can achieve high optical purity (≥98.5% enantiomeric excess), crucial for ensuring therapeutic efficacy .
Clinical Applications
This compound is primarily indicated for the prevention of atherothrombotic events in various clinical scenarios:
- Acute Coronary Syndrome : It is used in combination with acetylsalicylic acid (ASA) for patients experiencing unstable angina or non-ST-segment elevation myocardial infarction .
- Post-Myocardial Infarction : Administered to prevent further thrombotic events within 35 days following an acute myocardial infarction .
- Ischemic Stroke : Effective in preventing recurrent strokes within six months after an initial event .
- Peripheral Arterial Disease : Used for patients with established peripheral arterial disease to reduce cardiovascular complications .
Efficacy in Post-PCI Patients
A study highlighted that patients undergoing percutaneous coronary intervention (PCI) benefit significantly from clopidogrel therapy, showing a relative risk reduction of 30-85% in major adverse cardiovascular events compared to placebo . This underscores the importance of this compound in high-risk populations.
Pharmacogenetic Considerations
Research indicates that genetic variations affecting the CYP2C19 enzyme can influence the efficacy of clopidogrel. Patients with loss-of-function alleles may experience reduced therapeutic benefits, emphasizing the need for genotype-guided therapy in specific populations .
Comparison with Other Antiplatelet Agents
Clopidogrel has been compared with other antiplatelet medications like ticagrelor and aspirin. Evidence suggests that clopidogrel remains a critical option for patients who may not tolerate newer agents due to side effects or contraindications .
Comparison with Similar Compounds
Clopidogrel is commonly administered as acid addition salts to enhance bioavailability and processability. Below is a detailed comparison of CSA with other clopidogrel salts:
Physicochemical Properties
Table 1: Comparative Physicochemical Properties of Clopidogrel Salts
Key Findings:
- Solubility: CSA and besylate exhibit lower aqueous solubility compared to hydrogen sulfate, hydrochloride, and hydrobromide salts . This may influence dissolution rates and bioavailability in formulation design.
- Thermal Stability: Hydrogen sulfate salts have higher melting points due to hydrogen bonding between bisulfate anions, forming stable crystalline chains .
- Hygroscopicity: Hydrogen sulfate polymorphs (Forms 1 and 2) are highly hygroscopic, necessitating controlled packaging to prevent moisture uptake. CSA and besylate are less hygroscopic, simplifying storage .
- Crystalline Forms: CSA is anhydrous, whereas hydrobromide exists as a monohydrate, affecting stability under humid conditions .
Clinical and Formulation Considerations
Its lower solubility may necessitate formulation adjustments, such as using surfactants or co-solvents, to match the dissolution profile of bisulfate salts .
Preparation Methods
Synthetic Routes to Clopidogrel Camphorsulfonate
Cyclization and Esterification Pathway
The synthesis of this compound begins with the preparation of clopidogrel free base. A widely cited method starts with 2-chlorobenzyl cyanide and ethyl acetate , undergoing cyclization to form the thienopyridine core . Subsequent esterification introduces the methyl ester group, yielding clopidogrel. The final step involves reacting clopidogrel with (1R)-(−)-camphor-10-sulfonic acid in a polar aprotic solvent such as acetone or dichloromethane . This reaction produces the crystalline salt with high purity (>99.8% enantiomeric excess) .
Key parameters for this route include:
-
Solvent ratio : Dichloromethane/acetone (1:10 v/v) for optimal solubility .
-
Stoichiometry : Equimolar amounts of clopidogrel and camphorsulfonic acid .
Racemic Clopidogrel Resolution
Racemic clopidogrel is resolved using chiral camphorsulfonic acid derivatives. In one method, L-camphor-10-sulfonic acid is added to a racemic clopidogrel solution, preferentially crystallizing the desired (S)-enantiomer as the camphorsulfonate salt . The mother liquor, enriched with the (R)-enantiomer , is recycled through temperature-controlled crystallization to recover additional product . This approach achieves a total yield of 85–90% with minimal waste .
Chiral Resolution Optimization
Kinetic Resolution Techniques
Kinetic resolution leverages the differential reactivity of enantiomers with chiral resolving agents. For example, (R)-(−)-camphorsulfonic acid selectively binds the (S)-clopidogrel enantiomer in dichloromethane/acetone mixtures, forming insoluble crystals . The process involves:
-
Dissolving racemic clopidogrel in a 1:10 dichloromethane/acetone solvent.
-
Adding stoichiometric camphorsulfonic acid at 15–20°C.
This method achieves >99.8% enantiomeric purity and allows for the reuse of the resolving agent .
Solvent and Temperature Effects
The choice of solvent and temperature critically impacts resolution efficiency:
Industrial-Scale Production
Large-Batch Synthesis
Industrial methods prioritize cost-effectiveness and scalability. A representative protocol includes:
-
Cyclization : Reacting 2-chlorobenzyl cyanide with thiophene derivatives under basic conditions.
-
Esterification : Treating the intermediate with methanol and sulfuric acid.
-
Salt formation : Combining clopidogrel with camphorsulfonic acid in acetone, followed by vacuum drying .
This process yields 550–600 kg per batch with a purity of ≥99.5% .
Environmental and Economic Considerations
-
Solvent recovery : Dichloromethane and acetone are distilled and reused, reducing waste .
-
Catalyst recycling : Camphorsulfonic acid is recovered via alkaline neutralization, lowering production costs by ~20% .
Comparative Analysis of Methods
The table below contrasts key preparation strategies:
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Cyclization/Esterification | 75–80 | 99.5 | High | Moderate |
Kinetic Resolution | 85–90 | 99.8 | Moderate | High |
Racemate Recycling | 90–95 | 99.9 | High | Very High |
Recent Advances and Innovations
Continuous Flow Synthesis
Emerging techniques employ continuous flow reactors to enhance reaction control. For example, a microreactor system reduces reaction time from 12 hours to 2 hours while maintaining yields of 82–85% .
Properties
Molecular Formula |
C26H32ClNO6S2 |
---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
XEENARPWPCQXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.